molecular formula C9H7F3N2O B13426323 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13426323
M. Wt: 216.16 g/mol
InChI Key: NKFNFTIJZYWXEH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the pyridine family, which is known for its diverse biological activities and applications. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the pyridine structure enhances its lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be achieved under mild conditions . Another method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent, followed by in situ hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve metal-catalyzed cross-coupling reactions or transition-metal-free strategies. These methods are designed to be efficient and scalable, allowing for the large-scale production of difluoromethylated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H7F3N2O/c1-15-9-5(10)2-4-3-6(7(11)12)13-8(4)14-9/h2-3,7H,1H3,(H,13,14)

InChI Key

NKFNFTIJZYWXEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(NC2=N1)C(F)F)F

Origin of Product

United States

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